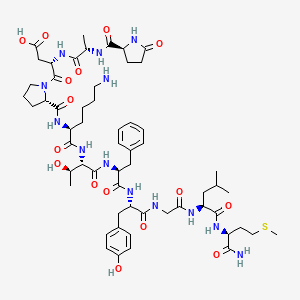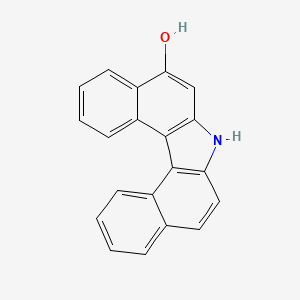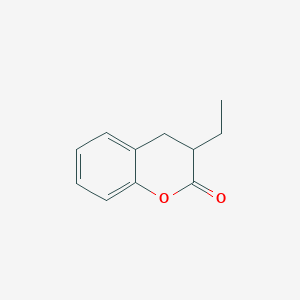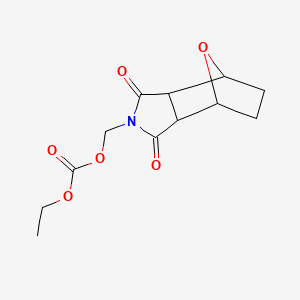
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclic heptane ring with an oxo bridge and carboximide groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-cyclohexane-1,4-diol can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes followed by isomerization and functional group modifications. The use of high-pressure reactors and specialized catalysts ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo bridge and carboximide groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation , Grignard reagents for substitution , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include arylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
Uniqueness
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
73806-14-1 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C12H15NO6/c1-2-17-12(16)18-5-13-10(14)8-6-3-4-7(19-6)9(8)11(13)15/h6-9H,2-5H2,1H3 |
Clave InChI |
ZHCSXNWPTLNQGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



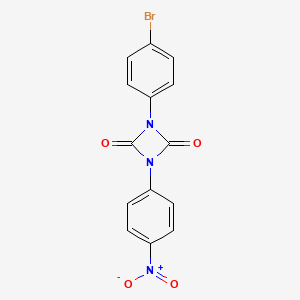
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)




![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
